2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate

Synthetic intermediate Property comparison Procurement specification

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate (CAS 645421-47-2) is a bis-allylic ester with the molecular formula C15H22O2 and a molecular weight of 234.334 g/mol. It functions as a key synthetic intermediate in sequential Ireland–Claisen/ring-closing metathesis strategies for constructing spirocyclic cyclopentanes and cyclohexanes.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 645421-47-2
Cat. No. B12590088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate
CAS645421-47-2
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=C(CCCC1OC(=O)CCC=C)CC=C
InChIInChI=1S/C15H22O2/c1-4-6-11-15(16)17-14-10-7-9-13(8-5-2)12(14)3/h4-5,14H,1-2,6-11H2,3H3
InChIKeySZQACVNIQZDOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate (CAS 645421-47-2)


2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate (CAS 645421-47-2) is a bis-allylic ester with the molecular formula C15H22O2 and a molecular weight of 234.334 g/mol . It functions as a key synthetic intermediate in sequential Ireland–Claisen/ring-closing metathesis strategies for constructing spirocyclic cyclopentanes and cyclohexanes [1]. The compound is characterized by a cyclohexene core bearing a C-2 methyl group and a pent-4-enoate ester moiety at C-1, structural features that directly influence reactivity and stereochemical outcomes in downstream transformations. Its predicted physicochemical properties include a topological polar surface area (PSA) of 26.30 Ų and a LogP of 3.94 .

Workflow Ireland–Claisen/RCM spirocyclization intermediate
Structural Key C-2 methyl directs rearrangement stereochemistry
Identity Support Predicted LogP and PSA aid analog differentiation

Why Generic Substitution Fails for 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate in Spirocyclization Chemistry


In-class bis-allylic esters are not interchangeable for sequential Ireland–Claisen/ring-closing metathesis applications due to the decisive influence of ring substituents on both rearrangement stereochemistry and metathesis regioselectivity. The presence of a C-2 methyl group in the cyclohexene ring directly alters the conformational bias of the chair-like Claisen transition state, governing the stereochemical course of rearrangement and the resulting alkene geometry of the pentenoic acid product [1]. In the subsequent metathesis step, steric hindrance from the C-2 methyl substituent dictates which of the three substrate olefins participates in cyclization, providing regioselectivity that is absent in des-methyl or alternative-core analogs [2]. Substituting the target compound with a close analog such as (3-prop-2-enylcyclohex-2-en-1-yl) pent-4-enoate (CAS 645421-46-1) would eliminate the C-2 methyl group, fundamentally altering both the stereochemical outcome and the regiochemical course of the metathesis reaction.

This Compound
Des-Methyl Analog (645421-46-1)
Claisen Stereochemistry
C-2 methyl directs chair transition state
May yield unguided diastereomer mixture
RCM Regioselectivity
Steric shielding favors exocyclic/allyl cyclization
May permit competing endocyclic metathesis

Quantitative Evidence Guide: Differentiation of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate (CAS 645421-47-2)


Molecular Weight and Formula Differentiation from Des-Methyl Analog (CAS 645421-46-1)

The target compound (C15H22O2, MW 234.334) differs from its closest structural analog, (3-prop-2-enylcyclohex-2-en-1-yl) pent-4-enoate (CAS 645421-46-1; C14H20O2, MW 220.307), by exactly one methyl group (ΔCH2, ΔMW ≈ 14.03) . This structural difference is reflected in the predicted LogP: the target compound has a LogP of 3.94, whereas the des-methyl analog, having fewer hydrophobic carbons, is expected to have a lower LogP. The topological polar surface area (PSA) is identical (26.30 Ų) for both molecules, indicating that the methyl group contributes to lipophilicity without altering hydrogen-bonding capacity.

MW & Formula
Class-level
Target C15H22O2 (234.33) vs. analog C14H20O2 (220.31); ΔMW ≈ 14
Supports identity-based selection
Predicted values; no experimental LogP available
Synthetic intermediate Property comparison Procurement specification

Influence of C-2 Methyl Substituent on Ireland–Claisen Rearrangement Stereochemistry

The Ireland–Claisen rearrangement of cyclic bis-allylic esters proceeds through a chair-like transition state in which substituents at C-2 and C-6 of the cyclohexene ring direct the stereochemical course [1]. For a bis-allylic ester bearing a C-2 methyl group—as is the case with the target compound—the larger C-2 substituent preferentially occupies a pseudoequatorial position in the chair-like transition state, thereby dictating the relative stereochemistry at C-2 and C-3 of the resulting pentenoic acid product. By contrast, the des-methyl analog (CAS 645421-46-1) lacks this stereodirecting group, leading to an unguided or divergent stereochemical outcome at these centers [2].

Claisen Stereochemistry
Class-level
C-2 methyl favors pseudoequatorial chair TS; des-methyl may give divergent stereochemistry
Supports stereochemical outcome prediction
Diastereomeric ratio data not publicly available
Claisen rearrangement Stereocontrol Substituent effect

Steric Control of Regioselectivity in Ring-Closing Metathesis of Pentenoate Esters

In the ring-closing metathesis (RCM) step following Ireland–Claisen rearrangement, the metathesis substrates contain three olefins: the exocyclic alkene of the pentenoic acid, the allyl group at C-3, and the endocyclic cyclohexene double bond. The Beaulieu and Ogilvie study (2003) demonstrated that steric hindrance in the substrate olefins controls which alkenes participate in metathesis, leading to highly regioselective cyclization [1]. The target compound, bearing a C-2 methyl substituent, possesses increased steric bulk adjacent to the cyclohexene endocyclic olefin, which deactivates this site toward metathesis and funnels reactivity toward the desired exocyclic/allyl cyclization pathway. In the des-methyl analog, the absence of this steric block at C-2 potentially allows competing metathesis at the endocyclic olefin, leading to undesired regioisomeric products.

RCM Regioselectivity
Class-level
C-2 methyl steric bulk deactivates endocyclic olefin; analog may allow competing pathways
Supports regioselective spirocyclization
Quantitative regioselectivity data not reported
Ring-closing metathesis Regioselectivity Steric hindrance

Predicted LogP and PSA Differentiation for Procurement Purity Verification

The target compound can be analytically distinguished from the des-methyl analog (CAS 645421-46-1) and from the related alcohol precursor (CAS 645421-42-7, MW 152.23, LogP ~2.3–2.5 estimated) by its predicted LogP of 3.94 and PSA of 26.30 Ų . The des-methyl ester analog has a lower molecular weight (220.31 vs. 234.33) and lower predicted LogP (estimated ~3.2–3.5). The alcohol precursor (2-methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol) has MW 152.23 and a hydrogen bond donor count of 1, in contrast to the ester's donor count of 0 and PSA of 26.30 Ų. These differences provide orthogonal confirmation of identity: mass spectrometry (molecular ion at m/z 234 vs. 220 vs. 152) and reversed-phase HPLC retention (longer retention for the target compound due to higher LogP and lack of H-bond donor) collectively differentiate the target compound from potential synthetic impurities and incorrect analogs.

QC Differentiation
Class-level
Target: LogP 3.94, PSA 26.30, H-donors 0; alcohol precursor differs by donor, MW, LogP
Supports LC-MS/RP-HPLC identity verification
Predicted properties; experimental confirmation advised
Physicochemical properties Quality control Procurement specification

Best Application Scenarios for 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate (CAS 645421-47-2)


Synthesis of C-2 Methyl-Substituted Spirocyclic Cyclopentanes via Sequential Ireland–Claisen/RCM

This compound is the designated substrate for the sequential Ireland–Claisen/RCM strategy reported by Beaulieu and Ogilvie (2003), where the C-2 methyl group is essential for achieving the desired spirocyclic architecture with correct stereochemistry [1]. Researchers pursuing spirocyclic cyclopentane targets should procure this specific CAS number to replicate the published method. Use of CAS 645421-46-1 (des-methyl analog) will produce a different spirocyclic framework and stereochemical profile.

Stereochemical Probe Substrate for Ireland–Claisen Rearrangement Methodology Studies

The compound serves as a stereochemical probe for investigating the influence of C-2 substituents on the stereochemical course of Ireland–Claisen rearrangements of cyclic bis-allylic esters, as described by McFarland et al. (2005) and McIntosh et al. (2002) [2][3]. The predictable pseudoequatorial preference of the C-2 methyl group in the chair-like transition state makes this compound a valuable standard for comparing rearrangement outcomes against non-methylated or bulkier analogs.

Regioselectivity Standard for Sterically Biased Ring-Closing Metathesis

The compound's C-2 methyl substituent introduces steric hindrance at the endocyclic cyclohexene olefin, enabling its use as a standard substrate for investigating steric control of regioselectivity in ruthenium-catalyzed RCM reactions [1]. It is particularly valuable as a positive-control substrate when benchmarking new metathesis catalysts for functional group tolerance and regioselectivity.

Procurement Quality Control Training Standard for Bis-Allylic Ester Differentiation

The compound's distinct combination of molecular formula (C15H22O2), MW (234.334), LogP (3.94), and PSA (26.30 Ų) make it an excellent training standard for analytical chemistry groups developing LC-MS protocols for differentiating closely related bis-allylic esters . It can be used as a known reference to validate methods that distinguish methyl-substituted from des-methyl analogs by retention time and mass.

Application
Selection Property
Validation Focus
Spirocyclic cyclopentane synthesis
C-2 methyl bis-allylic ester
Ireland–Claisen/RCM methodology context
Claisen stereochemistry probe
Stereochemical probe substrate
Transition-state conformational bias
RCM regioselectivity standard
Sterically biased substrate
Catalyst benchmarking for regiocontrol
Analytical QC method development
Orthogonal property differentiation
LC-MS and RP-HPLC identity verification
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